molecular formula C19H16Cl4O2 B1250633 Clionastatin B

Clionastatin B

Cat. No. B1250633
M. Wt: 418.1 g/mol
InChI Key: ZNBLDVJPJJWYKW-QWJXWIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clionastatin B is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 2, 16 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is a 15-oxo steroid, a 7-oxo steroid, an androstanoid and a chlorinated steroid.

Scientific Research Applications

Isolation and Characterization

Clionastatin B, alongside its counterpart Clionastatin A, has been isolated from the burrowing sponge Cliona nigricans. These molecules are unique as they represent the first polyhalogenated steroids discovered in a natural organism and are the first known examples of halogenated androstanes. Notably, Clionastatin B is a tetrachlorinated androstane derivative, showcasing significant cytotoxic properties (Fattorusso et al., 2004).

Synthetic Achievements

The first total synthesis of Clionastatin B, along with Clionastatin A, was achieved through an asymmetric, radical fragment coupling approach. This synthesis method involved several critical processes, including an Ireland-Claisen rearrangement for stereocenter introduction, regioselective acyl radical conjugate addition, intramolecular Heck reaction, and diastereoselective olefin dichlorination. This synthesis clarified the true structures of Clionastatins A and B, confirming them as C14 epimers of the originally proposed structures (Ju et al., 2021).

Structural Studies

Comprehensive syntheses have been conducted to create the ABC tricyclic ring system of Clionastatins, providing strong support for their structural proposal. This synthesis encountered challenges, such as a substrate-dependent reversal in alkene chlorination diastereoselectivity, but ultimately it paved the way for the potential enantioselective synthesis of Clionastatins (Tartakoff & Vanderwal, 2014).

Divergent Synthesis Approach

A unique two-stage synthesis strategy for Clionastatins A and B has been developed, starting from testosterone. This approach includes stereoselective dichlorination, challenging neopentyl chlorination, photochemical dibromination-reductive debromination, anti-Markovnikov olefin oxidation, and Wharton transposition. This synthesis confirmed the stability of the backbone against aromatization during the oxidation stage, which is crucial for the integrity of the final product (Cui et al., 2022).

properties

Product Name

Clionastatin B

Molecular Formula

C19H16Cl4O2

Molecular Weight

418.1 g/mol

IUPAC Name

(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione

InChI

InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1

InChI Key

ZNBLDVJPJJWYKW-QWJXWIJWSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl

Canonical SMILES

CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl

synonyms

clionastatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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